molecular formula BH3O2 B1209890 Dihydroxyborane CAS No. 74930-82-8

Dihydroxyborane

Cat. No. B1209890
Key on ui cas rn: 74930-82-8
M. Wt: 45.84 g/mol
InChI Key: ZADPBFCGQRWHPN-UHFFFAOYSA-N
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Patent
US09012466B2

Procedure details

Boronic acid solution 0.1 M was prepared in Toluene/EtOH (1/1). Boronic acid solution (100 mmol, 1000 μL) was added to vials. A suspension of 5-(3-bromophenyl)-7-((4-methoxyphenyl)amino)-5H-pyrazolo[3′,4′:4,5]pyrido[2,3-d]pyrimidin-3-ol (16) 0.1 M was prepared in Toluene/EtOH (1/1). Suspension of intermediate 56 (500 μL, 50 mmol) was added into each vial. Saturated Na2CO3 (500 μL) was added to each vial. Add catalytic amount of BDtBFPdCl2 to each vial at a time followed by purging with N2 with pipette and cap the vial immediately. The reactions were shaken at 100° C. for at least 16 h. EtOAc (2 mL) was added to each vial. Water (0.5 mL) was added to each vial. Vortex vials and water layer was removed. Additional water (1500 μL) was added to each vial, vortex and remove the water layer. Repeat water washing sequence again. Solvents were removed to dryness. Residue was dissolved in DMSO (1 mL) (may need heat to dissolve or add one drop TFA) and purified by reverse phase HPLC. To obtain 5-(4′-fluoro-[1,1′-biphenyl]-3-yl)-7-(4-methoxyphenyl)amino)-2H-pyrazolo[3′,4′:4,5]pyrido[2,3-d]pyrimidin-4(5H)-one (Compound 133) (11.2 mmol, 22%) LC-Mass: m/e 479 (M+1).
Name
Toluene EtOH
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Compound 133
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1000 μL
Type
reactant
Reaction Step Three
Name
5-(3-bromophenyl)-7-((4-methoxyphenyl)amino)-5H-pyrazolo[3′,4′:4,5]pyrido[2,3-d]pyrimidin-3-ol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
intermediate 56
Quantity
500 μL
Type
reactant
Reaction Step Five
Quantity
500 μL
Type
reactant
Reaction Step Six
Name
Toluene EtOH
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[BH:1]([OH:3])[OH:2].BrC1C=C(N2C3N=C(NC4C=CC(OC)=CC=4)N=CC=3C3=NN=C(O)C3=C2)C=CC=1.C([O-])([O-])=O.[Na+].[Na+].FC1C=CC(C2C=CC=C([N:53]3[C:58]4[N:59]=[C:60](NC5C=CC(OC)=CC=5)[N:61]=[CH:62][C:57]=4[C:56]4=[N:72][NH:73][CH:74]=[C:55]4[C:54]3=[O:75])C=2)=CC=1>C1(C)C=CC=CC=1.CCO>[BH:1]([OH:3])[OH:2].[N:72]1[NH:73][CH:74]=[C:55]2[C:54](=[O:75])[NH:53][C:58]3[N:59]=[CH:60][N:61]=[CH:62][C:57]=3[C:56]=12 |f:2.3.4,6.7|

Inputs

Step One
Name
Toluene EtOH
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C.CCO
Step Two
Name
Compound 133
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C=C1)C1=CC(=CC=C1)N1C(C=2C(C3=C1N=C(N=C3)NC3=CC=C(C=C3)OC)=NNC2)=O
Step Three
Name
Quantity
1000 μL
Type
reactant
Smiles
B(O)O
Step Four
Name
5-(3-bromophenyl)-7-((4-methoxyphenyl)amino)-5H-pyrazolo[3′,4′:4,5]pyrido[2,3-d]pyrimidin-3-ol
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(C=CC1)N1C=C2C(C3=C1N=C(N=C3)NC3=CC=C(C=C3)OC)=NN=C2O
Step Five
Name
intermediate 56
Quantity
500 μL
Type
reactant
Smiles
Step Six
Name
Quantity
500 μL
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Step Seven
Name
Toluene EtOH
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C.CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The reactions were shaken at 100° C. for at least 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added into each vial
ADDITION
Type
ADDITION
Details
Add catalytic amount of BDtBFPdCl2 to each vial at a time
CUSTOM
Type
CUSTOM
Details
by purging with N2 with pipette
CUSTOM
Type
CUSTOM
Details
cap the vial immediately
ADDITION
Type
ADDITION
Details
EtOAc (2 mL) was added to each vial
ADDITION
Type
ADDITION
Details
Water (0.5 mL) was added to each vial
CUSTOM
Type
CUSTOM
Details
Vortex vials and water layer was removed
ADDITION
Type
ADDITION
Details
Additional water (1500 μL) was added to each vial, vortex and
CUSTOM
Type
CUSTOM
Details
remove the water layer
CUSTOM
Type
CUSTOM
Details
Solvents were removed to dryness
DISSOLUTION
Type
DISSOLUTION
Details
Residue was dissolved in DMSO (1 mL) (may need heat to dissolve or add one drop TFA)
CUSTOM
Type
CUSTOM
Details
purified by reverse phase HPLC

Outcomes

Product
Name
Type
product
Smiles
B(O)O
Measurements
Type Value Analysis
AMOUNT: MOLARITY
Name
Type
product
Smiles
N=1NC=C2C1C1=C(N=CN=C1)NC2=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 11.2 mmol
YIELD: PERCENTYIELD 22%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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